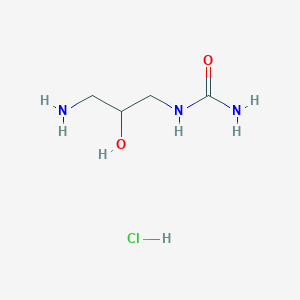

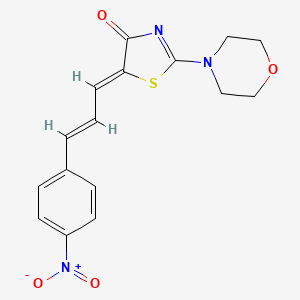

![molecular formula C17H16F3N7O B2647698 6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2176069-35-3](/img/structure/B2647698.png)

6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a cyclopropyl group, a triazolo[4,3-b]pyridazine ring, and an azetidine ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved sources .Applications De Recherche Scientifique

Anticancer Activity

The compound exhibits potential as an anticancer agent. Researchers have explored its effects on tumor cell lines, assessing its cytotoxicity and apoptotic pathways. Mechanistic studies suggest that it interferes with cell cycle progression and inhibits key enzymes involved in cancer cell survival. Further investigations are needed to optimize its efficacy and minimize side effects .

Antimicrobial Properties

6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one: has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its unique structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death .

Analgesic and Anti-Inflammatory Effects

Studies indicate that this compound possesses analgesic properties by modulating pain receptors and inflammatory pathways. It may be a potential candidate for managing chronic pain conditions and inflammation-related disorders .

Antioxidant Capacity

The trifluoromethyl-substituted triazolopyridazinone scaffold contributes to its antioxidant activity. By scavenging free radicals and reducing oxidative stress, it could play a role in preventing age-related diseases and oxidative damage .

Antiviral Potential

Researchers have explored its antiviral effects against specific viruses, including influenza and herpes simplex. The compound interferes with viral replication and entry mechanisms, making it a subject of interest for drug development .

Enzyme Inhibition

a. Carbonic Anhydrase Inhibitors The compound shows inhibition of carbonic anhydrase enzymes, which are relevant in various physiological processes. This property could have therapeutic implications in conditions like glaucoma and epilepsy . bCholinesterase Inhibitors : It may impact cholinesterase activity, relevant in neurodegenerative diseases like Alzheimer’s . c. Alkaline Phosphatase Inhibition Alkaline phosphatase plays a role in bone health and other metabolic processes. Inhibition by this compound could have implications for bone disorders . d. Anti-Lipase Activity Lipase inhibition is relevant in obesity management and lipid metabolism. Further exploration is needed in this area . e. Aromatase Inhibitors Aromatase inhibitors are used in breast cancer treatment. This compound’s potential in this context warrants investigation .

Antitubercular Agents

Preliminary studies suggest that the compound exhibits activity against Mycobacterium tuberculosis, making it a potential candidate for antitubercular drug development .

Orientations Futures

Propriétés

IUPAC Name |

6-cyclopropyl-2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N7O/c18-17(19,20)16-22-21-13-4-5-14(24-27(13)16)25-7-10(8-25)9-26-15(28)6-3-12(23-26)11-1-2-11/h3-6,10-11H,1-2,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZBMAWSCZIJKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

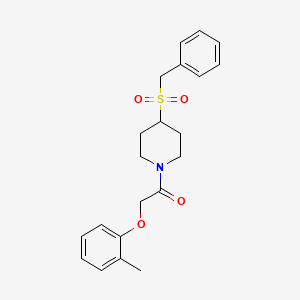

![Methyl 5-(((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2647616.png)

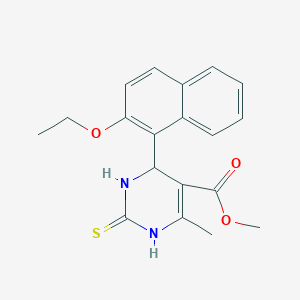

![4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride](/img/structure/B2647622.png)

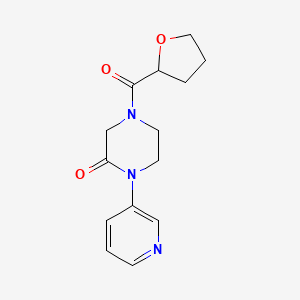

![2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2647626.png)

![N-Benzyl-1-cyclohexyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2647627.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2647631.png)

![4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2647632.png)

![1-Spiro[2.3]hexan-2-ylethanone](/img/structure/B2647633.png)

![1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2647637.png)